

A Comparative Analysis of the Toxicity of Tris(3-isopropylphenyl) phosphate Isomers

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Compound of Interest

Compound Name: *Tris(3-isopropylphenyl) phosphate*

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An Objective Comparison for Researchers and Drug Development Professionals

Isopropylated triphenyl phosphates (IPTPPs) are a class of organophosphate esters used as flame retardants and plasticizers. Due to their widespread use, there is growing interest in their toxicological profiles. The toxicity of IPTPPs is significantly influenced by the position of the isopropyl group on the phenyl rings (ortho, meta, or para). This guide provides a comparative analysis of the toxicity of different IPTPP isomers, with a focus on neurotoxicity, reproductive, and developmental effects, supported by experimental data.

Quantitative Toxicity Data

The following table summarizes the key quantitative findings from toxicological studies on various IPTPP isomers and mixtures.

Isomer/Mixture	Test System	Endpoint	Dose/Concentration	Observed Effect	Reference
Neurotoxicity					
o-isopropylphenyl diphenyl phosphate	Hen	OPIDN	1000 mg/kg/day (oral, 6 days)	Signs of OPIDN observed.[1]	[1]
Tri-o-isopropylphenyl phosphate	Hen	OPIDN	1000 mg/kg/day (oral, 6 days)	No OPIDN observed.[1]	[1]
Tri-m-isopropylphenyl phosphate	Hen	OPIDN	1000 mg/kg (single oral dose)	No OPIDN observed.	
Tri-p-isopropylphenyl phosphate	Hen	OPIDN	1000 mg/kg (single oral dose)	No OPIDN observed.	
p-isopropylphenyl diphenyl phosphate	Hen	OPIDN	10000 mg/kg/day (oral, 6 days)	No OPIDN observed.[1]	[1]
Reproductive & Developmental Toxicity					
Isopropylated Phenyl Phosphate (IPP) Mixture	Sprague Dawley Rats	Reproductive Performance	≥1000 ppm in feed	Perturbed reproductive performance. [2][3]	[2][3]

Sprague Dawley Rats	Pup Survival (PND 0)	All exposure levels (≥ 1000 ppm)	7%–56% decrease compared to controls.[2]	[2]
Sprague Dawley Rats	Pup Survival (PND 1-4)	3000 ppm	27%–71% of controls.[2]	[2]
Sprague Dawley Rats	Pup Survival (PND 5-28)	3000 ppm	16%–25% of controls.[2]	[2]
Sprague Dawley Rats	Delays in Pubertal Endpoints	≥ 1000 ppm in feed	Delays observed in offspring.[2] [3]	[2][3]
Sprague Dawley Rats	Reduced Cholinesterase Activity	≥ 1000 ppm in feed	Reduced activity observed in offspring.[2] [3]	[2][3]

OPIDN: Organophosphate-Induced Delayed Neurotoxicity; PND: Postnatal Day; IPP mixture composition: 21.5% triphenyl phosphate (TPHP), 36.9% mono-isopropylated IPP, 21.9% bis-isopropylated IPP, and 8.5% tris-isopropylated IPP.

Experimental Protocols

Organophosphate-Induced Delayed Neurotoxicity (OPIDN) in Hens

This protocol is a standardized method for assessing the potential of organophosphorus compounds to cause delayed neurotoxicity.

Test System: Adult domestic laying hens (*Gallus gallus domesticus*), 8 to 12 months old, are the recommended model.[4]

Administration: The test substance is typically administered as a single oral dose via gavage or in a gelatin capsule.[4][5]

Dose Selection: A preliminary study is conducted to determine the maximum tolerated dose for the main study. A limit test may be performed at a dose of at least 2000 mg/kg body weight.[4] The main study dose should be as high as possible without causing acute mortality or significant acute cholinergic signs.

Observation Period: Following administration of the test substance, the hens are observed for 21 days for clinical signs of neurotoxicity, such as ataxia, weakness, and paralysis.[4][5] Body weight is also monitored.

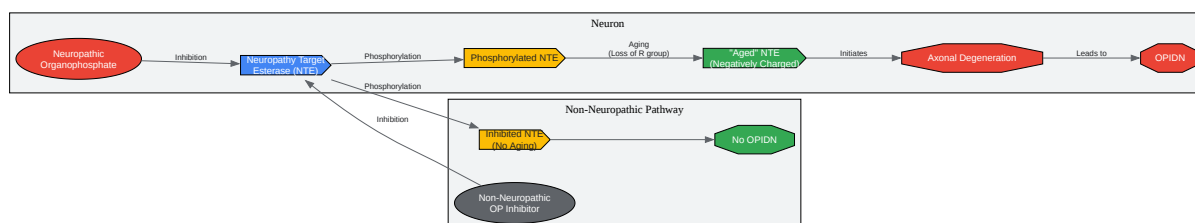
Positive Control: A known neurotoxic organophosphate, such as tri-o-cresyl phosphate (TOCP), is used as a positive control to validate the test system.

Biochemical Analysis: At 24 hours post-dosing, blood samples may be collected to measure the inhibition of neuropathy target esterase (NTE) in lymphocytes, which serves as a biomarker for the potential to induce OPIDN.[6]

Histopathology: At the end of the 21-day observation period, the animals are euthanized, and nervous tissues (brain, spinal cord, and peripheral nerves) are collected for histopathological examination to assess for axonal degeneration and demyelination, which are characteristic of OPIDN.

Visualizing the Mechanism of OPIDN

The following diagram illustrates the proposed molecular mechanism leading to Organophosphate-Induced Delayed Neurotoxicity (OPIDN).



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Caption: Proposed mechanism of Organophosphate-Induced Delayed Neurotoxicity (OPIDN).

Summary of Findings

The toxicity of isopropylated triphenyl phosphates is critically dependent on the isomeric substitution pattern.

- **Neurotoxicity:** The ortho-substituted isomers, such as o-isopropylphenyl diphenyl phosphate, are potent inducers of Organophosphate-Induced Delayed Neurotoxicity (OPIDN). In contrast, tri-ortho, tri-meta, and tri-para isopropylphenyl phosphates, as well as p-isopropylphenyl diphenyl phosphate, did not produce OPIDN in hen studies under the tested conditions.[1] The mechanism of OPIDN is believed to be initiated by the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE) in the nervous system.
- **Reproductive and Developmental Toxicity:** Commercial mixtures of isopropylated phenyl phosphates have been shown to cause reproductive and developmental toxicity in rats.[2][3][7] Effects observed include decreased reproductive performance, reduced pup survival, and developmental delays in offspring at doses of 1000 ppm and higher in the diet.[2][3] These

findings suggest that exposure to IPTPP mixtures during critical developmental windows can have adverse effects on offspring.

- Endocrine Disruption: Some organophosphate esters, including components of IPTPP mixtures, have been linked to endocrine-disrupting effects.[8] These compounds can interfere with hormone signaling pathways, although the specific effects of individual **tris(3-isopropylphenyl) phosphate** isomers require further investigation.

In conclusion, the position of the isopropyl group is a key determinant of the neurotoxic potential of IPTPPs, with ortho-isomers being of greatest concern. Furthermore, commercially available IPTPP mixtures have demonstrated reproductive and developmental toxicity. This information is crucial for the risk assessment of these compounds and for guiding the development of safer alternatives.

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